molecular formula C8H7BrF3NO B1412094 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227496-52-7

3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine

Katalognummer: B1412094
CAS-Nummer: 1227496-52-7
Molekulargewicht: 270.05 g/mol
InChI-Schlüssel: YHEZPJLJVFMJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine is a versatile pyridine-based intermediate designed for advanced research and development applications. Its structure incorporates both a reactive bromomethyl group and a metabolically stable trifluoromethyl group, making it a valuable synthon for constructing more complex target molecules. Research Applications and Value: This compound falls within the important chemical class of trifluoromethylpyridines (TFMP), which are key structural motifs in the synthesis of modern agrochemicals and pharmaceuticals . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atoms' physicochemical properties and the characteristics of the pyridine moiety . The reactive bromomethyl group facilitates further functionalization through various coupling reactions, allowing researchers to create diverse compound libraries for biological screening. Usage Note: This product is intended for research purposes as a chemical intermediate or reference standard. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-6-3-2-5(4-9)7(13-6)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZPJLJVFMJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214075
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227496-52-7
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227496-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 6-methoxy-2-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Wirkmechanismus

The mechanism of action of 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins .

Vergleich Mit ähnlichen Verbindungen

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Bromo/Chloro Groups : The bromomethyl group in the target compound exhibits higher reactivity compared to bromo or chloro substituents in analogs like 3-bromo-2-methoxy-6-(trifluoromethyl)pyridine . The -CH2Br moiety facilitates alkylation or Suzuki-Miyaura cross-coupling reactions, whereas bromo or chloro groups require harsher conditions (e.g., palladium catalysis) for substitution .
  • Electron-Withdrawing Effects : The trifluoromethyl group at position 2 enhances electrophilicity at adjacent positions, making the pyridine ring susceptible to nucleophilic attack. This effect is amplified in the target compound due to the electron-donating methoxy group at position 6, creating a polarized electronic environment .

Biologische Aktivität

3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, a methoxy group, and a trifluoromethyl group, which contribute to its unique physicochemical properties and biological interactions.

Chemical Structure

The molecular structure of 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine can be represented as follows:

  • Molecular Formula : C8_{8}H7_{7}BrF3_{3}N\O
  • Molecular Weight : 292.05 g/mol

This structure allows for various chemical interactions, making it a candidate for diverse biological applications.

Antimicrobial Activity

Recent studies have indicated that 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

The mechanism by which 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine exerts its biological effects is believed to involve:

  • Electrophilic Attack : The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules, such as enzymes or receptors.
  • Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Study on Antifungal Activity

A study published in Molecules investigated the antifungal activity of various pyridine derivatives, including 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine. The compound was tested against Fusarium oxysporum, showing an MIC of 30 µg/mL, comparable to standard antifungal agents like miconazole. The structure–activity relationship (SAR) analysis revealed that the presence of both bromine and trifluoromethyl groups significantly enhances antifungal efficacy .

Research on Antibacterial Properties

Another research article highlighted the antibacterial properties of this compound against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study found that the compound exhibited an MIC of 12.5 µg/mL against these pathogens, indicating strong potential for development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine?

  • Methodology :

  • Step 1 : Start with a trifluoromethylpyridine scaffold (e.g., 6-methoxy-2-(trifluoromethyl)pyridine). Introduce bromomethyl groups via halogenation using reagents like N-bromosuccinimide (NBS) under radical initiation or via nickel-catalyzed cross-coupling with bromomethane derivatives .

  • Step 2 : Optimize regioselectivity by leveraging directing groups (e.g., methoxy at position 6) to favor bromomethyl addition at position 3 .

  • Validation : Confirm purity and structure using 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 19F^{19}\text{F} NMR to distinguish between trifluoromethyl and methoxy signals .

    Table 1 : Comparison of Bromination Methods

    Brominating AgentCatalystSolventYield (%)Reference
    NBSAIBNCCl₄65–70
    Br₂Ni(PPh₃)₄THF75–80

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for identifying trifluoromethyl chemical shifts (typically δ −60 to −70 ppm). 1H^{1}\text{H} NMR resolves methoxy (δ 3.8–4.0 ppm) and bromomethyl (δ 4.2–4.5 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (calc. for C₈H₆BrF₃NO: 277.95 g/mol) and isotopic patterns for bromine .
  • IR Spectroscopy : Detect C-Br (500–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromomethylation yields?

  • Factors to Test :

  • Catalyst Selection : Nickel catalysts (e.g., Ni(PPh₃)₄) enhance coupling efficiency compared to palladium systems, reducing side reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates, while non-polar solvents (CCl₄) favor radical pathways .

  • Temperature Control : Lower temperatures (0–25°C) mitigate decomposition of bromomethyl intermediates .

    Table 2 : Optimization Results for Bromomethylation

    CatalystSolventTemp (°C)Yield (%)
    Ni(PPh₃)₄THF2578
    None (NBS)CCl₄8065

Q. What strategies address regioselectivity challenges during functionalization?

  • Approaches :

  • Directing Groups : The methoxy group at position 6 directs electrophilic substitution to position 3 via resonance effects .
  • Protection/Deprotection : Temporarily protect the trifluoromethyl group (e.g., as a silyl ether) to avoid steric hindrance during bromomethylation .
  • Computational Modeling : Use DFT calculations to predict electron density maps and identify reactive sites .

Q. How is this compound applied in synthesizing complex heterocycles?

  • Case Study :

  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the bromomethyl position, forming bipyridine derivatives .

  • Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors or fluorinated agrochemicals, leveraging the trifluoromethyl group’s metabolic stability .

    Table 3 : Applications in Heterocycle Synthesis

    Reaction TypeProductYield (%)Reference
    Suzuki Coupling3-Aryl-6-methoxy-2-(CF₃)pyridine82
    Nucleophilic SubstitutionThioether derivatives70

Troubleshooting & Contradictions

Q. How to resolve discrepancies in reported reaction yields?

  • Analysis : Variations often stem from impurities in starting materials (e.g., incomplete methoxylation) or trace moisture deactivating catalysts.
  • Solutions :

  • Purify intermediates via column chromatography (SiO₂, hexane/EtOAc).
  • Use anhydrous solvents and rigorously dry glassware for nickel-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.